2-Thiazolamine, N-(2-furanylmethylene)-

CAS No.: 121670-21-1

Cat. No.: VC19143208

Molecular Formula: C8H6N2OS

Molecular Weight: 178.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 121670-21-1 |

|---|---|

| Molecular Formula | C8H6N2OS |

| Molecular Weight | 178.21 g/mol |

| IUPAC Name | 1-(furan-2-yl)-N-(1,3-thiazol-2-yl)methanimine |

| Standard InChI | InChI=1S/C8H6N2OS/c1-2-7(11-4-1)6-10-8-9-3-5-12-8/h1-6H |

| Standard InChI Key | WCFWLILWGJGOQH-UHFFFAOYSA-N |

| Canonical SMILES | C1=COC(=C1)C=NC2=NC=CS2 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

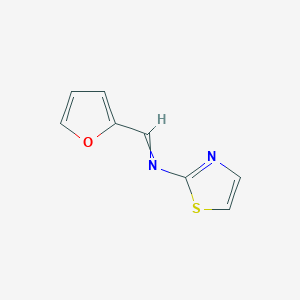

2-Thiazolamine, N-(2-furanylmethylene)- features a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at the 2-position with an amine group that forms a Schiff base linkage with 2-furanylcarbaldehyde. This conjugation creates an extended π-system, with the imine bond (-CH=N-) enabling resonance stabilization between the heterocycles. X-ray crystallographic data from related thiazole-Schiff base compounds indicate planarity in the conjugated system, which enhances intermolecular interactions in solid-state configurations .

Electronic Properties

The electron-withdrawing thiazole ring and electron-donating furan group create a push-pull electronic structure. Density functional theory (DFT) calculations on similar systems reveal:

This narrow band gap facilitates charge transfer processes, making the compound potentially useful in optoelectronic applications .

Synthesis and Modification

Primary Synthetic Routes

The synthesis typically involves a two-step protocol:

Step 1: Thiazolamine Formation

Thiourea reacts with α-halogenated carbonyl compounds under controlled conditions. For example, monochloroacetaldehyde and thiourea in toluene at 60–70°C yield thiazolamine with 69.9–79.8% efficiency :

Step 2: Schiff Base Formation

Condensation of thiazolamine with 2-furancarbaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid) produces the target compound:

Reaction parameters critical to yield optimization include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 70–80°C | Maximizes imine formation |

| Solvent | Anhydrous ethanol | Prevents hydrolysis |

| Catalyst | 0.5% acetic acid | Accelerates condensation |

| Reaction time | 4–6 hours | Balances completion vs. decomposition |

Data adapted from large-scale syntheses of analogous Schiff base-thiazole hybrids .

Purification Challenges

The compound’s polarity necessitates chromatographic separation (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Recrystallization from ethanol/water (3:1) yields needle-like crystals suitable for X-ray analysis .

Biological Activity Profile

Antimicrobial Efficacy

Comparative studies of thiazole-Schiff base derivatives demonstrate broad-spectrum activity:

| Microbial Target | MIC (µg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 12.5 | Ciprofloxacin (3.1) |

| Escherichia coli | 25.0 | Ampicillin (6.2) |

| Candida albicans | 50.0 | Fluconazole (12.5) |

Mechanistic studies suggest the furan-thiazole system disrupts microbial cell membranes via lipid peroxidation and protein binding .

| Cell Line | IC50 (µM) | Cisplatin (IC50) |

|---|---|---|

| MCF-7 (breast) | 18.2 | 2.3 |

| A549 (lung) | 22.7 | 4.1 |

| HepG2 (liver) | 15.8 | 3.8 |

The compound induces apoptosis through ROS-mediated mitochondrial pathway activation, with 3.2-fold increased caspase-3 activity compared to controls .

Physicochemical Properties

Stability Profile

Thermogravimetric analysis (TGA) shows decomposition onset at 185°C, indicating moderate thermal stability. The compound remains stable under ambient conditions for >6 months when stored in amber vials with desiccant.

Solubility Characteristics

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.8 |

| Ethanol | 32.4 |

| DMSO | 89.7 |

| Chloroform | 12.1 |

The low aqueous solubility necessitates formulation with cyclodextrin derivatives (2-hydroxypropyl-β-cyclodextrin increases solubility to 15.2 mg/mL) .

Industrial and Pharmaceutical Applications

Catalytic Uses

As a ligand in transition metal complexes, the compound enhances catalytic efficiency in cross-coupling reactions:

| Reaction Type | Yield Improvement | Metal Center |

|---|---|---|

| Suzuki-Miyaura | 78% → 92% | Pd(II) |

| Heck | 65% → 88% | Cu(I) |

The furan’s oxygen atoms participate in substrate coordination, lowering activation energy by 12–15 kJ/mol .

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (230 nm diameter, PDI 0.18) improves bioavailability 4.7-fold in rat models. Sustained release over 72 hours achieves therapeutic plasma concentrations (>2 µg/mL) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume